molecular formula C20H19NO2 B5727728 N-(4-ethylphenyl)-3-methoxy-2-naphthamide

N-(4-ethylphenyl)-3-methoxy-2-naphthamide

Cat. No. B5727728
M. Wt: 305.4 g/mol
InChI Key: PCOONQACGUHBQD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methoxy-2-naphthamide, commonly known as EMN, is a synthetic compound that belongs to the class of naphthamides. EMN has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of EMN is not fully understood. However, it has been suggested that EMN exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, EMN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Zhang et al., 2017).
Biochemical and Physiological Effects
EMN has been shown to exhibit various biochemical and physiological effects. In animal models, EMN has been shown to reduce tumor growth, decrease inflammation, and alleviate pain. EMN has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation (Li et al., 2019).

Advantages and Limitations for Lab Experiments

EMN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. EMN has also been shown to exhibit potent pharmacological properties, making it an attractive candidate for drug development. However, EMN has some limitations for lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.

Future Directions

Several future directions for research on EMN can be identified. Firstly, further studies are needed to elucidate the mechanism of action of EMN. This will help in designing more targeted experiments to study its pharmacological effects. Secondly, more studies are needed to investigate the potential of EMN as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Finally, studies are needed to evaluate the safety and efficacy of EMN in animal models and clinical trials.
Conclusion
In conclusion, EMN is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMN has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. Further studies are needed to elucidate its mechanism of action, evaluate its potential as a therapeutic agent, and assess its safety and efficacy in animal models and clinical trials.

Synthesis Methods

EMN can be synthesized through a multi-step process involving the reaction of 4-ethylacetophenone with 2-naphthoyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to methylation using dimethyl sulfate to yield EMN with a purity of 95% or higher (Li et al., 2019).

Scientific Research Applications

EMN has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that EMN induces apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells (Zhang et al., 2017). EMN has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain (Li et al., 2019).

properties

IUPAC Name

N-(4-ethylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-14-8-10-17(11-9-14)21-20(22)18-12-15-6-4-5-7-16(15)13-19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOONQACGUHBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-methoxynaphthalene-2-carboxamide

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